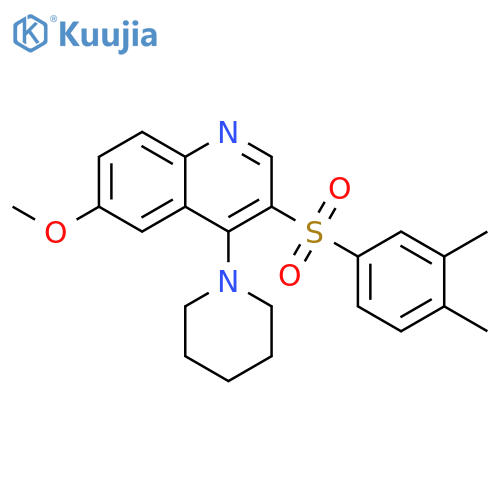

Cas no 867040-18-4 (3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline)

867040-18-4 structure

商品名:3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

- 867040-18-4

- 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-4-piperidin-1-ylquinoline

- 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

- AKOS001858584

- F1607-1081

- 3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline

-

- インチ: 1S/C23H26N2O3S/c1-16-7-9-19(13-17(16)2)29(26,27)22-15-24-21-10-8-18(28-3)14-20(21)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3

- InChIKey: JCSQHBSGBKJOKD-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(OC)=CC=2)C(N2CCCCC2)=C(S(C2=CC=C(C)C(C)=C2)(=O)=O)C=1

計算された属性

- せいみつぶんしりょう: 410.16641387g/mol

- どういたいしつりょう: 410.16641387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 643

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 67.9Ų

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1607-1081-1mg |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-3mg |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-100mg |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-5μmol |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-2mg |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-5mg |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-25mg |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-10μmol |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-20μmol |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1607-1081-20mg |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |

867040-18-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

867040-18-4 (3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬